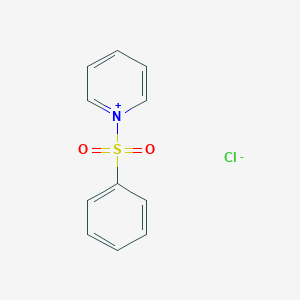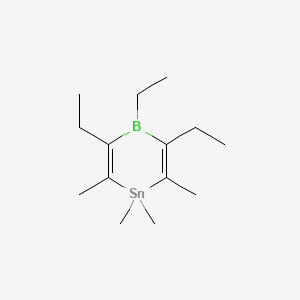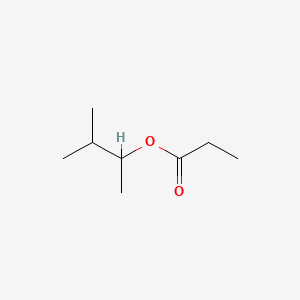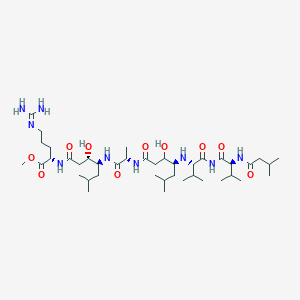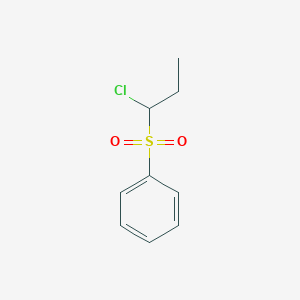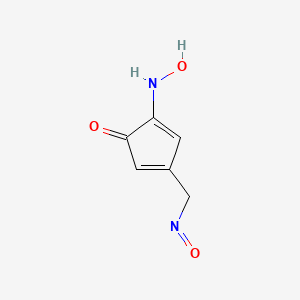
2-(Hydroxyamino)-4-(nitrosomethyl)cyclopenta-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxyamino)-4-(nitrosomethyl)cyclopenta-2,4-dien-1-one is a synthetic organic compound with potential applications in various fields of chemistry and biology. The compound features a cyclopentadienone core with hydroxyamino and nitrosomethyl substituents, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyamino)-4-(nitrosomethyl)cyclopenta-2,4-dien-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the cyclopentadienone core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the hydroxyamino group: This step may involve the reduction of a nitro group to a hydroxyamino group using reducing agents such as tin(II) chloride or iron powder.
Addition of the nitrosomethyl group: This can be accomplished through nitrosation reactions using nitrosating agents like sodium nitrite in acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxyamino)-4-(nitrosomethyl)cyclopenta-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to a nitroso or nitro group.
Reduction: The nitrosomethyl group can be reduced to an aminomethyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group might yield a nitroso derivative, while reduction of the nitrosomethyl group could produce an aminomethyl derivative.
Aplicaciones Científicas De Investigación
2-(Hydroxyamino)-4-(nitrosomethyl)cyclopenta-2,4-dien-1-one may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving nitroso and hydroxyamino groups.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxyamino)-4-(nitrosomethyl)cyclopenta-2,4-dien-1-one would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Interaction with enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Binding to receptors: Modulation of receptor activity in biological systems.
Chemical reactivity: Participation in redox reactions or formation of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Hydroxyamino)-4-(methyl)cyclopenta-2,4-dien-1-one
- 2-(Amino)-4-(nitrosomethyl)cyclopenta-2,4-dien-1-one
- 2-(Hydroxyamino)-4-(nitrosoethyl)cyclopenta-2,4-dien-1-one
Uniqueness
2-(Hydroxyamino)-4-(nitrosomethyl)cyclopenta-2,4-dien-1-one is unique due to the presence of both hydroxyamino and nitrosomethyl groups on the cyclopentadienone core. This combination of functional groups may impart distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
65541-66-4 |
|---|---|
Fórmula molecular |
C6H6N2O3 |
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
2-(hydroxyamino)-4-(nitrosomethyl)cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C6H6N2O3/c9-6-2-4(3-7-10)1-5(6)8-11/h1-2,11H,3H2,(H,8,9) |
Clave InChI |
WRLWPUJZLDJNSU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C1=O)NO)CN=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8'-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid)](/img/structure/B14474113.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxo-, monosodium salt](/img/structure/B14474118.png)
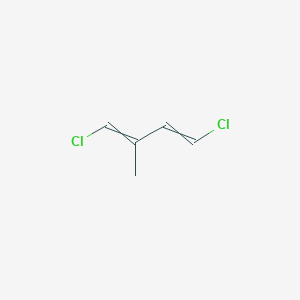
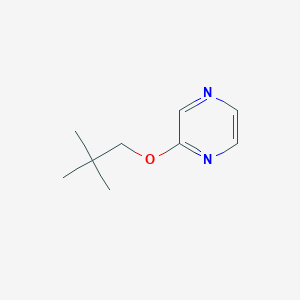
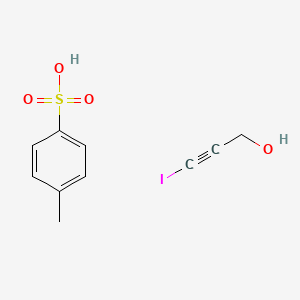
![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile](/img/structure/B14474132.png)
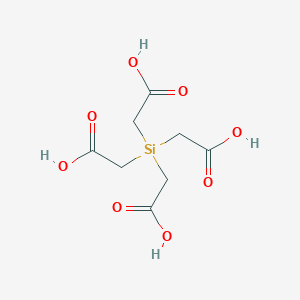
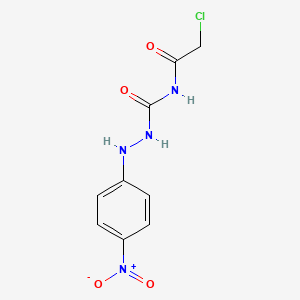
![Dimethyl [(quinoxalin-2-yl)methylidene]propanedioate](/img/structure/B14474142.png)
